molecular formula C8H11BClNO4 B112551 (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride CAS No. 380430-56-8

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride

Cat. No. B112551
M. Wt: 231.44 g/mol
InChI Key: NOMZZWSCDMMVAF-UHFFFAOYSA-N
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Description

“(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is a boronic acid derivative with the CAS Number: 380430-56-8 . It has a molecular weight of 194.98 and is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a solid substance .


Synthesis Analysis

This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it can form C-C bonds by reacting with aryl or vinyl halides . The Suzuki-Miyaura coupling reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .


Molecular Structure Analysis

The linear formula of “(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is C8H10BNO4 .


Chemical Reactions Analysis

As mentioned earlier, this compound is used in Suzuki-Miyaura coupling reactions . It can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .


Physical And Chemical Properties Analysis

“(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride” is a solid substance . It has a molecular weight of 194.98 and a linear formula of C8H10BNO4 .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .
    • Methods of Application : The exact methods of application are not specified in the source, but it involves the use of a radical approach for the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Suzuki–Miyaura Coupling

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Methods of Application : The exact methods of application are not specified in the source, but it involves the use of organoboron reagents .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Synthesis of Boronate-Functionalized Monomers

    • Scientific Field : Polymer Chemistry
    • Application Summary : This compound is used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
    • Methods of Application : The exact methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Development of Sensors for Detecting Saccharides and Glycosylated Biomolecules

    • Scientific Field : Biochemistry
    • Application Summary : Due to its ability to selectively bind with diol-compounds, 3-APBA can be employed in developing sensors for detecting saccharides and glycosylated biomolecules by immobilizing on a metal substrate via a self-assembled monolayer .
    • Methods of Application : The exact methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Stille Coupling Reaction

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is often used in Stille coupling reactions .
    • Methods of Application : The exact methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Heck Coupling Reaction

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used as a key reagent in the synthesis of the boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
    • Methods of Application : The exact methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Catalyst in Chemical Reactions

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound can be used as a catalyst, ligand, or substrate to initiate chemical reactions in organic synthesis .
    • Methods of Application : The exact methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Development of Boronate-Functionalized Monomers

    • Scientific Field : Polymer Chemistry
    • Application Summary : This compound is used as a boronic acid source in the synthesis of boronate-functionalized monomers .
    • Methods of Application : The exact methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

This compound has been classified with the GHS07 pictogram . It has the signal word “Warning” and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

The future directions of this compound could involve its use in the synthesis of more complex molecules through Suzuki-Miyaura coupling reactions . It could also be used in the development of new boronate-functionalized monomers .

properties

IUPAC Name

(3-amino-5-methoxycarbonylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5;/h2-4,12-13H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMZZWSCDMMVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)OC)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586008
Record name [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride

CAS RN

380430-56-8
Record name [3-Amino-5-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(methoxycarbonyl)benzeneboronic acid hydrochloride
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